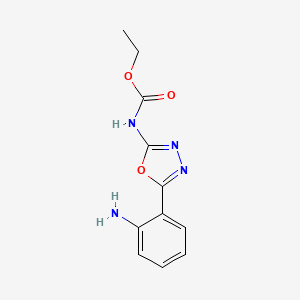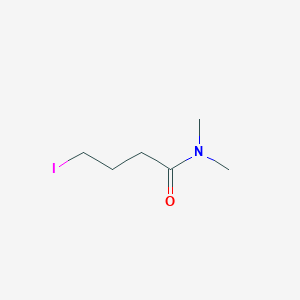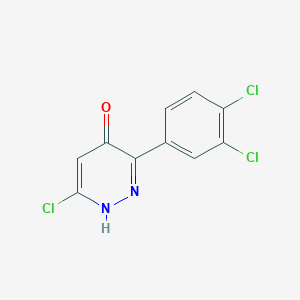
6-Chloro-3-(3,4-dichlorophenyl)pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzene and 6-chloropyridazine.
Coupling Reaction: The 3,4-dichlorobenzene undergoes a coupling reaction with 6-chloropyridazine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the desired product.
Industrial Production Methods
In industrial settings, the production of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various functionalized pyridazines.
Wissenschaftliche Forschungsanwendungen
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-(3,4-dichlorophenyl)pyrimidin-4-amine: A structurally similar compound with comparable chemical properties.
6-Chloro-3-phenylpyridazin-4-ol: Another pyridazine derivative with similar reactivity.
Uniqueness
6-CHLORO-3-(3,4-DICHLOROPHENYL)PYRIDAZIN-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and pyridazine ring makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
80591-70-4 |
|---|---|
Molekularformel |
C10H5Cl3N2O |
Molekulargewicht |
275.5 g/mol |
IUPAC-Name |
6-chloro-3-(3,4-dichlorophenyl)-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H5Cl3N2O/c11-6-2-1-5(3-7(6)12)10-8(16)4-9(13)14-15-10/h1-4H,(H,14,16) |
InChI-Schlüssel |
YPQLVOXNLZGPPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NNC(=CC2=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


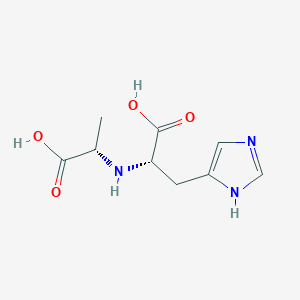
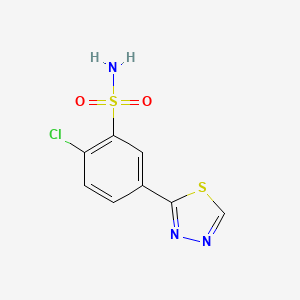
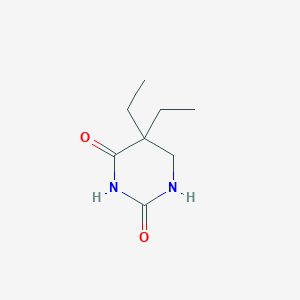
![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
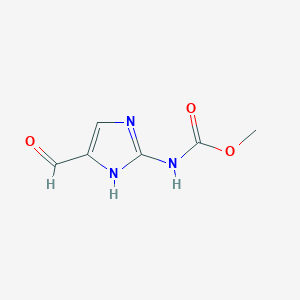

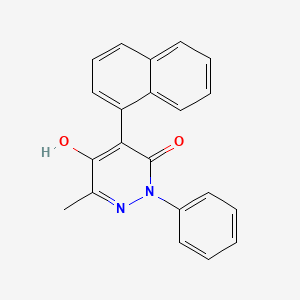
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)

